molecular formula C20H20N6O2 B5537039 3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine

3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine

Cat. No. B5537039
M. Wt: 376.4 g/mol
InChI Key: WRYLRNQXNMCLHQ-UHFFFAOYSA-N
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Description

The compound is a part of the pyridazine family, known for its potential biological activities and importance in medicinal chemistry.

Synthesis Analysis

The synthesis of N-aryl(pyrimidinyl) piperazinylalkyl(hydroxyalkyl) derivatives of 1,4-dioxo(1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines, including compounds similar to the one , has been described in studies. These compounds have shown biological activity in preliminary pharmacological tests (Śladowska et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques like XRD, NMR, and LC-MS. One such study focused on the structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing insights into the molecular structure of similar compounds (Sallam et al., 2021).

Chemical Reactions and Properties

Several studies have explored the chemical reactions and properties of pyridazine derivatives. For instance, the synthesis and antibacterial activity of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group have been studied, which gives insights into the chemical behavior of related compounds (Asahina et al., 2008).

Scientific Research Applications

Antibacterial Properties

Research has shown that compounds structurally related to 3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine, specifically piperazinyl oxazolidinones, possess significant antibacterial properties. These compounds are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and have been found to exhibit in vivo potency comparable to known antibacterial agents like linezolid (Tucker et al., 1998).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis and preliminary pharmacological testing of N-aryl(pyrimidinyl) piperazinylalkyl(hydroxyalkyl) derivatives of tetra- and hexahydropyrido[3,4-d]pyridazines, revealing biological activity in early pharmacological assessments (Śladowska et al., 1996).

Anti-inflammatory and Antiviral Activities

Compounds with the pyridazine structure have been synthesized for their potential anti-inflammatory and antiviral activities. For instance, derivatives synthesized using citrazinic acid showed promising anti-inflammatory activity comparable to known drugs like Prednisolone (Amr et al., 2007). Moreover, benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant activities against influenza A virus (H5N1), highlighting the potential for developing new antiviral agents from this chemical class (Hebishy et al., 2020).

Structural and Chemical Analysis

The structural and chemical properties of related compounds have been thoroughly investigated, providing insight into their potential applications in medicinal chemistry. For example, the study of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine explored its synthesis, structural analysis, and theoretical calculations to understand its chemical behavior and interaction potentials (Sallam et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the mechanism of action for similar compounds has been studied , the specific mechanism of action for “3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine” is not available in the current resources.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. While the safety and hazards of similar compounds have been studied , the specific safety and hazards of “3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine” are not available in the current resources.

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15-3-8-18(24-23-15)25-11-13-26(14-12-25)19(27)16-4-6-17(7-5-16)28-20-21-9-2-10-22-20/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLRNQXNMCLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine

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